molecular formula C29H25N7OS2 B14993116 N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide

Cat. No.: B14993116
M. Wt: 551.7 g/mol
InChI Key: XBQPHTUDXJKJTC-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazine ring, a triazinoindole moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylphenylamine, thiocarbonyl compounds, and indole derivatives. The synthesis process may involve:

    Formation of the Thiadiazine Ring: This step involves the reaction of 4-methylphenylamine with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazine ring.

    Synthesis of the Triazinoindole Moiety: This involves the cyclization of indole derivatives with appropriate reagents to form the triazinoindole structure.

    Coupling Reaction: The final step involves coupling the thiadiazine and triazinoindole moieties through a sulfanylacetamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity against various diseases.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially serving as a building block for pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide shares structural similarities with other thiadiazine and triazinoindole derivatives.
  • Thiadiazine Derivatives: Compounds with similar thiadiazine rings may exhibit comparable chemical reactivity and biological activity.

    Triazinoindole Derivatives: Compounds containing the triazinoindole moiety may have similar applications in medicinal chemistry and materials science.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H25N7OS2

Molecular Weight

551.7 g/mol

IUPAC Name

N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H25N7OS2/c1-19-11-13-21(14-12-19)23-17-38-28(34-32-23)30-25(37)18-39-29-31-27-26(33-35-29)22-9-5-6-10-24(22)36(27)16-15-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,30,34,37)

InChI Key

XBQPHTUDXJKJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CCC6=CC=CC=C6)N=N3

Origin of Product

United States

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